molecular formula C13H20FNO2Si B11852237 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- CAS No. 917470-55-4

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-

Cat. No.: B11852237
CAS No.: 917470-55-4
M. Wt: 269.39 g/mol
InChI Key: JHBOKNMTJXEMRF-UHFFFAOYSA-N
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Description

N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide: is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 4-fluorobenzamide core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature. The general reaction scheme is as follows:

    Protection Step:

Industrial Production Methods

Industrial production of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or fluorobenzenes.

Scientific Research Applications

N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide involves its ability to act as a protecting group. The TBDMS group stabilizes the compound by preventing reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylating agent for protecting hydroxyl groups.

    tert-Butyldimethylsilanol: Another silylating agent with similar protective properties.

    tert-Butyldimethylsilyloxyacetaldehyde: Used in organic synthesis for introducing the TBDMS group.

Uniqueness

N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide is unique due to the presence of both the TBDMS protecting group and the 4-fluorobenzamide core. This combination provides enhanced stability and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

917470-55-4

Molecular Formula

C13H20FNO2Si

Molecular Weight

269.39 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzamide

InChI

InChI=1S/C13H20FNO2Si/c1-13(2,3)18(4,5)17-15-12(16)10-6-8-11(14)9-7-10/h6-9H,1-5H3,(H,15,16)

InChI Key

JHBOKNMTJXEMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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